molecular formula C18H22N4O3 B2933746 2-(2-((3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol CAS No. 902013-36-9

2-(2-((3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol

Cat. No. B2933746
CAS RN: 902013-36-9
M. Wt: 342.399
InChI Key: YOYJEPGQOGCQAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a type of nitrogen-containing heterocycle . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), which are common methods for characterizing the structures of organic compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Pyrazolo[1,5-a]pyrimidines can participate in a variety of chemical reactions due to the presence of multiple reactive sites .

Scientific Research Applications

Neuroprotective Agent

Pyrimidine derivatives have been studied for their neuroprotective properties, which are crucial in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The compound could potentially be used to prevent neuronal death and restore neuronal function .

Anti-neuroinflammatory Agent

Inflammation in the nervous system can lead to or exacerbate neurodegenerative conditions. This compound has shown promise in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells, indicating its potential as an anti-neuroinflammatory agent .

Anticancer Activity

Pyrimidine derivatives are known to exhibit anticancer activity. The compound’s ability to interact with cellular pathways and inhibit tumor growth could be harnessed in developing new cancer therapies .

Antimicrobial Activity

The structural features of pyrimidine derivatives contribute to their antimicrobial activity. This compound could be explored for its efficacy against various microbial infections, providing a new avenue for antibiotic research .

Antioxidant Properties

Oxidative stress is implicated in many diseases, and antioxidants are vital in mitigating these effects. This compound’s antioxidant properties could be beneficial in researching diseases caused by oxidative damage .

Antiviral Applications

Pyrimidine derivatives have been utilized for their antiviral properties. The compound could be investigated for its effectiveness against viral infections, which is particularly relevant in the context of emerging viral diseases .

Estrogen Receptor Modulation

Selective modulation of estrogen receptors has therapeutic implications in various diseases, including cancer. This compound’s selectivity for estrogen receptor β (ERβ) over ERα suggests its potential use in distinguishing the activities of the two receptors and in the treatment of tumors expressing these receptors .

Kinase Inhibition

Kinases are enzymes that play a significant role in signaling pathways within cells. Inhibiting specific kinases can have therapeutic effects in diseases like rheumatoid arthritis and cancer. This compound’s potential as a kinase inhibitor could be explored for therapeutic applications .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. For example, a related compound, PHTPP, is known to be a selective estrogen receptor β (ERβ) full antagonist .

properties

IUPAC Name

2-[2-[[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-13-11-17(19-7-9-25-10-8-23)22-18(21-13)15(12-20-22)14-5-3-4-6-16(14)24-2/h3-6,11-12,19,23H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYJEPGQOGCQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCCOCCO)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol

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